氧化二锂

描述

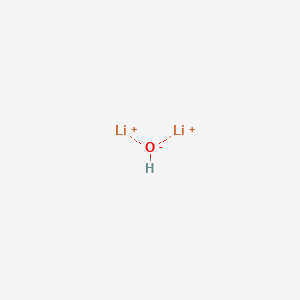

Dilithium oxide, also known as Lithium oxide or Lithia, is an inorganic chemical compound. It is a white crystalline solid and a strong base . It’s also known as Dilithium Monoxide .

Synthesis Analysis

Dilithium oxide can be synthesized through various methods. One such method involves the thermal decomposition of lithium peroxide, Li2O2, at 450 °C . Another method involves the reaction of organo-di-lithio reagents with CO and nitriles .Molecular Structure Analysis

Dilithium oxide has a simple ionic crystal structure. It consists of lithium cations (Li+) and oxide anions (O2-) held together by strong electrostatic forces . The ground state gas phase Li2O molecule is linear with a bond length consistent with strong ionic bonding .Chemical Reactions Analysis

Dilithium oxide reacts with water to form lithium hydroxide . It also reacts with carbon dioxide to form lithium carbonate .Physical And Chemical Properties Analysis

Dilithium oxide has a molecular weight of 29.881 . It is a white solid with a density of approximately 2.01 g/mL . It reacts with water to form lithium hydroxide .科学研究应用

Lithium–Oxygen Batteries

Lithium oxide plays a crucial role in the development of Lithium–Oxygen (Li–O2) batteries , which are considered promising energy storage systems due to their high theoretical energy density . An alternative to Li–O2 batteries based on lithium peroxide (Li2O2) cathode, cycling Li–O2 batteries via the formation and decomposition of lithium hydroxide (LiOH) has demonstrated great potential for the development of practical Li–O2 batteries .

Rechargeable Lithium–Lithium Oxide Batteries

A new type of sealed rechargeable lithium–lithium oxide battery has been developed based on reversible interconversion between superoxide (LiO2) and lithium peroxide (Li2O2) . This battery type exhibits high operating potential up to 3.65 V and no O2 evolution, demonstrating excellent cycling stability .

Ceramic Glazes

Lithium oxide is used as a flux in ceramic glazes, creating blues with copper and pinks with cobalt . It reacts with water and steam, forming lithium hydroxide, and should be isolated from them .

Lithium-Air Batteries

A lithium-air battery based on lithium oxide (Li2O) formation can theoretically deliver an energy density that is comparable to that of gasoline .

作用机制

Target of Action

Lithium oxide (Li2O) is an inorganic compound that plays a significant role in various applications. It is often found in lithium-based batteries, forming thin layers that can significantly influence the overall battery performance . It is also used in sputter deposition processes, where it is utilized to deposit thin films of lithium oxide onto surfaces .

Mode of Action

The interaction of lithium oxide with its targets is primarily through chemical reactions. For instance, in lithium-based batteries, lithium oxide forms as part of a solid-electrolyte interphase (SEI) passivation layer when a low-voltage anode reduces an electrolyte that contains oxygen . This SEI layer introduces an additional resistance that can significantly slow down the performance .

Biochemical Pathways

Lithium oxide participates in several chemical reactions. When exposed to water vapor, lithium oxide undergoes hydrolysis, forming lithium hydroxide . This reaction proceeds mainly through the adsorption of water molecules on the external surface of the lithium hydroxide layer . In lithium-oxygen batteries, the oxidation of lithium oxide follows a solvent-controlled mechanism, forming either a soluble LiO2 intermediate in high-donicity solvents or a solid Li2xO2 intermediate in low-donicity solvents .

Pharmacokinetics

The kinetics of the hydrolysis reaction of lithium oxide is controlled by water diffusion through the lithium hydroxide layer . This process is influenced by the pressure of the water vapor, with the reaction proceeding differently under different pressures .

Result of Action

The action of lithium oxide results in various molecular and cellular effects. In lithium-based batteries, the formation of lithium oxide layers can introduce additional resistance, slowing down the battery’s performance . The hydrolysis of lithium oxide leads to the formation of lithium hydroxide , which can further react with carbon dioxide to form lithium carbonate .

Action Environment

The action, efficacy, and stability of lithium oxide are influenced by environmental factors. For instance, the hydrolysis of lithium oxide is affected by the pressure of the water vapor . Additionally, the oxidation of lithium oxide in lithium-oxygen batteries is controlled by the donicity of the solvent . Understanding these environmental influences is crucial for optimizing the use of lithium oxide in various applications.

安全和危害

未来方向

属性

IUPAC Name |

dilithium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.H2O/h;;1H2/q2*+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCJHNOBJLKZNU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HLi2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893208 | |

| Record name | Lithium oxide (Li2O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

30.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Lithium oxide (Li2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Lithium oxide (Li2O) | |

CAS RN |

12057-24-8 | |

| Record name | Lithium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012057248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium oxide (Li2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium oxide (Li2O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the primary applications of dilithium oxide in energy storage research?

A1: Dilithium oxide exhibits potential as a key component in high-energy-density lithium-oxygen batteries. Research demonstrates that at elevated temperatures, lithium can reversibly cycle to form dilithium oxide via a four-electron transfer process []. This process, facilitated by a bifunctional metal oxide catalyst, offers a significant improvement over traditional lithium-oxygen batteries that typically form lithium peroxide []. This advancement holds promise for developing batteries with considerably higher capacity and efficiency.

Q2: Are there any challenges associated with using dilithium oxide in battery applications?

A2: While promising, using dilithium oxide in batteries presents challenges. Operating at elevated temperatures necessitates thermally stable electrolytes and cathode materials []. Furthermore, the formation of lithium oxide during discharge can lead to significant volume changes, impacting the battery's cycle life []. Researchers are actively exploring novel hybrid materials and electrode designs to mitigate these issues and unlock the full potential of dilithium oxide for high-performance energy storage [].

Q3: Beyond energy storage, what other applications utilize dilithium oxide?

A3: Dilithium oxide plays a crucial role in nuclear engineering, particularly in fusion-fission hybrid breeder reactors. It serves as a tritium breeding material within the reactor blanket []. The interaction of neutrons with lithium in dilithium oxide produces tritium, a vital fuel for sustaining the fusion reaction []. Different blanket configurations incorporating dilithium oxide are being investigated to optimize tritium breeding ratios and enhance reactor efficiency.

Q4: How does dilithium oxide behave in the presence of other compounds?

A4: Research indicates that dilithium oxide interacts with silicon dioxide (SiO₂) in the context of amorphous silica structures []. When introduced as impurities, dilithium oxide molecules interact with the silica network, leading to the formation of non-bridging oxygen atoms, essentially acting as network modifiers []. This interaction significantly influences the material's properties, including its mechanical strength and ionic conductivity, making it relevant for applications like glass science and solid-state electrolytes.

Q5: Has computational chemistry been employed to study dilithium oxide?

A5: Yes, computational methods, particularly density functional theory (DFT), are crucial for understanding the electronic structure and bonding properties of dilithium oxide. These calculations provide insights into its behavior in various chemical environments and guide the development of new materials and applications. For example, DFT calculations have been used to investigate the stability and reactivity of dilithium oxide clusters, revealing unique bonding motifs and potential catalytic activity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)

![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)